7-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE
Overview
Description
7-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrazole, quinazoline, and pyrimidine, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 3,5-dimethyl-1H-pyrazole, which can be achieved through the reaction of pyrazole with methylating agents such as iodomethane or bromomethane . The next step involves the formation of the quinazoline intermediate, which is typically synthesized through the condensation of anthranilic acid with appropriate aldehydes or ketones . The final step involves the coupling of the pyrazole and quinazoline intermediates with a pyrimidine derivative under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3,5-Dimethyl-1H-pyrazole: A key intermediate in the synthesis of the target compound.
Quinazoline derivatives: Compounds with similar structural features and potential biological activities.
Pyrimidine derivatives: Compounds with similar chemical properties and reactivity.
Uniqueness
The uniqueness of 7-[({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5(4H)-ONE lies in its combination of multiple functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[(2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2S/c1-15-11-17(3)30(27-15)10-6-9-29-23(33)19-7-4-5-8-20(19)25-24(29)34-14-18-13-22(32)26-21-12-16(2)28-31(18)21/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKMLJDIWMXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)NC5=CC(=NN45)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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